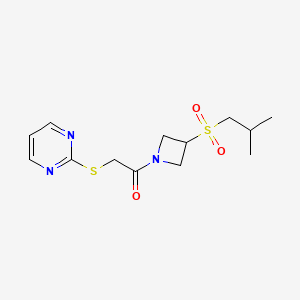

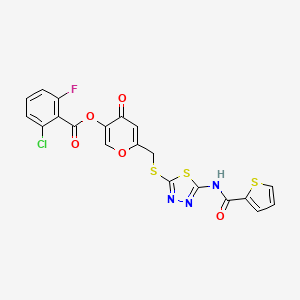

![molecular formula C15H14N2O3 B2469190 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid CAS No. 182957-95-5](/img/structure/B2469190.png)

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

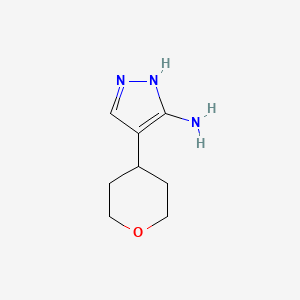

“4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid” is a chemical compound with the molecular formula C15H14N2O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for producing N-butyryl-4-amino-3-methyl-methyl benzoate involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and reacting the bromide obtained therefrom with carbon monoxide and methanol in the presence of a palladium catalyst . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C15H14N2O3 . The InChI code for this compound is 1S/C22H21N3O3/c1-28-21(26)17-7-5-6-16(14-17)15-23-18-10-12-20(13-11-18)25-22(27)24-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H2,24,25,27) .Scientific Research Applications

Catalysis and Reaction Acceleration

The palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate is known to be accelerated by the addition of both aniline and a carboxylic acid. The use of anthranilic acid, combining acidic and amino functions in the same molecule, shows higher activity compared to simple benzoic acid, indicating the potential of benzoic acid derivatives in catalytic processes (Gasperini et al., 2003).

OLED Device Enhancement

4-[(3-Methylphenyl)(phenyl)amino]benzoic acid (MPPBA) was synthesized to facilitate hole-injection in Organic Light Emitting Diodes (OLED). It was applied to form self-assembled monolayers (SAM) on indium tin oxide (ITO) anodes to align energy levels at the interface between organic semiconductor material and inorganic anode in OLED devices. The modified surface exhibited improved turn-on voltages and enhanced diode current compared to bare ITO substrates, indicating its potential in improving OLED device performance (Havare et al., 2011).

Azo Dye Characterization

The structures of several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, were confirmed using spectroscopic techniques. These compounds showed acid–base dissociation and azo–hydrazone tautomerism in solution, with the extent of individual equilibria dependent on solvent composition and/or pH. This study provides insights into the properties and behavior of azo compounds in different environments (Baul et al., 2009).

Charge Transfer and Fluorescence Studies

4-(N-phenylamino)benzoic acid (PhABA) exhibited strong Stokes-shifted single-banded fluorescence in aprotic polar solvents, indicating the intramolecular charge transfer (ICT) character of the emissive state. The study aids in understanding the specialty of anilino moiety as an electron donor compared to aliphatic amino groups, which is crucial for developing fluorescent materials and devices (Ma et al., 2003).

properties

IUPAC Name |

4-methyl-3-(phenylcarbamoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZAOKROQZOTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

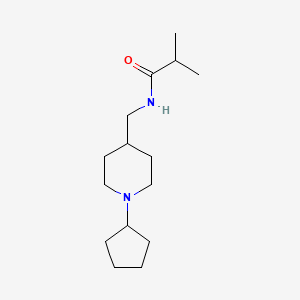

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)

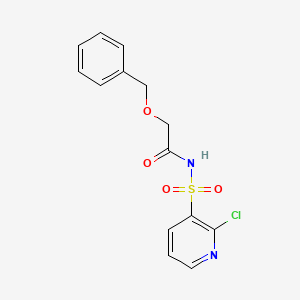

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)

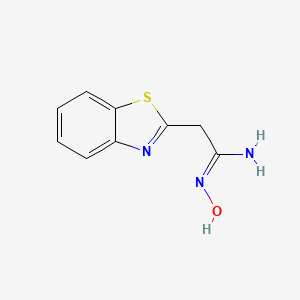

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)